Dimethyl 1-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridine compounds.
Scientific Research Applications
3,5-DIMETHYL 1-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, which can affect the contraction of smooth muscles and the regulation of blood pressure. The compound may also interact with other cellular receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Another calcium channel blocker with structural similarities.
Uniqueness
3,5-DIMETHYL 1-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C19H23NO4 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
dimethyl 1-methyl-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-12(2)13-6-8-14(9-7-13)17-15(18(21)23-4)10-20(3)11-16(17)19(22)24-5/h6-12,17H,1-5H3 |
InChI Key |
VPERZZMQMWLGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
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